2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone
Description
2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone (DI-N2) is a heterocyclic compound featuring a rigid pyrrolo[3,4-f]isoindole-tetraone core substituted with pyridin-4-yl groups at the 2- and 6-positions. Synthesized in 84% yield via condensation reactions involving pyromellitic dianhydride (PMDA) and aminopyridine derivatives, DI-N2 exhibits a high melting point (>300 °C) and distinct spectroscopic signatures, including IR ν(C=O) stretches at 1725 and 1657 cm⁻¹ and characteristic ^1H/^13C NMR peaks . Its extended π-conjugated system and electron-deficient core make it suitable for optoelectronic applications, such as UV-selective absorbers in dye-sensitized solar cells (DSSCs) .
Properties
IUPAC Name |
2,6-dipyridin-4-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N4O4/c25-17-13-9-15-16(20(28)24(19(15)27)12-3-7-22-8-4-12)10-14(13)18(26)23(17)11-1-5-21-6-2-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZBZNMCVZTMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles for substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,4-f]isoindole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups onto the pyridine rings .
Scientific Research Applications
2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism by which 2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone exerts its effects involves interactions with molecular targets and pathways. Its unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrrolo[3,4-f]isoindole-tetraone scaffold is highly tunable, with substituents dictating physicochemical properties and applications. Below is a comparative analysis of DI-N2 and its structural analogs:
Substituent-Driven Functional Diversity
Thermal and Solubility Properties
- Thermal Stability : DI-N2’s high melting point (>300 °C) surpasses alkylated analogs (e.g., C8-PMDI), which degrade at lower temperatures due to flexible alkyl chains .
- Solubility: DI-N2 is sparingly soluble in polar aprotic solvents (e.g., DMSO), whereas triethoxysilyl-modified APA exhibits improved solubility in ethanol/water mixtures for composite fabrication .
Electronic and Application-Specific Behavior
- Optoelectronics : DI-N2’s pyridinyl groups enhance electron-withdrawing capacity, red-shifting UV-Vis absorption compared to alkylated analogs like C8-PMDI .
- MOF Catalysis : Pyrazolyl-substituted analogs (e.g., L1) form stable Ni-MOFs with pore environments tailored for catalytic selectivity .
- Polymer Composites : APA’s triethoxysilyl groups enable covalent silica bonding, reducing phase separation in polyimide-silica films and improving mechanical strength .
Biological Activity
Overview
2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone is a heterocyclic compound characterized by its complex structure featuring pyridine and isoindole rings. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 370.32 g/mol
- CAS Number : 34072-51-0
Antimicrobial Properties
Research indicates that 2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole exhibits significant antimicrobial activity against various pathogens. A study evaluating its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated promising results. The compound was tested using the disk diffusion method and showed a notable zone of inhibition.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays revealed that it inhibits the proliferation of various cancer cell lines. Notably, it was found to be effective against pancreatic cancer cells (Mia PaCa-2 and PANC-1), with IC values indicating significant cytotoxicity.
| Cell Line | IC (µM) |
|---|---|
| Mia PaCa-2 | 10 |
| PANC-1 | 15 |
| RKO | 12 |
| LoVo | 14 |
The biological activity of 2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole is believed to be linked to its ability to interact with biological macromolecules. It may act by:
- Inhibiting DNA Topoisomerase : This enzyme is crucial for DNA replication and repair; inhibition can lead to cell death.
- Inducing Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.
- Interfering with Cellular Metabolism : By altering metabolic pathways in pathogens or cancer cells, the compound can disrupt their growth and survival.
Study on Anticancer Activity
A recent study focused on the effects of 2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study also highlighted the potential for this compound to be developed into a therapeutic agent for cancer treatment.
Antimicrobial Efficacy Assessment
Another investigation assessed the antimicrobial properties of this compound against fungal strains. The results showed that it possessed antifungal activity comparable to standard antifungal agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
